molecular formula C23H25NO7 B1263921 Sterenin A

Sterenin A

Cat. No.: B1263921
M. Wt: 427.4 g/mol
InChI Key: HVNLWMCBYLOMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterenin A is a natural product found in Stereum with data available.

Scientific Research Applications

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Sterenin A, along with other related compounds, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is significant in steroid hormone biosynthesis, and its inhibition by this compound has been a key focus in scientific research. Studies have detailed the isolation and characterization of this compound from basidiomycetes and its selective inhibitory activities against 11β-HSD1 (Ito-Kobayashi et al., 2008).

2. Total Synthesis and Chemical Structure

The first total synthesis of this compound has been achieved, which is a significant advancement in understanding its structure and potential applications. This synthesis process involves the regioselective introduction of a prenyl group and the construction of an isoindolinone skeleton, critical for its biological activities. Such studies are crucial in the development of synthetic routes for potential therapeutic compounds (Shinozuka et al., 2008).

3. Antifungal Activities

Stereum hirsutum, a fungus from which this compound is derived, has shown antifungal activities against Botrytis cinerea. This is important for understanding the potential of this compound as a biofungicide. The study of this compound in this context provides insights into natural antifungal agents and their possible applications in controlling fungal diseases in agriculture and other settings (Aqueveque et al., 2017).

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

[7-hydroxy-2-(2-hydroxyethyl)-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3

InChI Key

HVNLWMCBYLOMFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CCO)O)CC=C(C)C)O)O

Synonyms

sterenin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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